1-Propene, 1,3-bis(2-propenylsulfinyl)-
Description
The compound "1-Propene, 1,3-bis(2-propenylsulfinyl)-" is a propene derivative with two 2-propenylsulfinyl (-SO-CH₂-CH=CH₂) groups substituted at the 1 and 3 positions of the propene backbone. This article compares it with similar compounds, leveraging phase equilibrium, safety, and application data from related studies.
Properties
CAS No. |
169132-68-7 |
|---|---|
Molecular Formula |
C9H14O2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene |
InChI |
InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+ |
InChI Key |
WKVIKFWWTZLJCQ-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
Isomeric SMILES |
C=CCS(=O)C/C=C/S(=O)CC=C |
Canonical SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
Synonyms |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1,3-Dichloropropene (1-Propene, 1,3-dichloro-)
- Structure : Chlorine atoms at positions 1 and 3 .
- Properties: High volatility, low polarity, and acute toxicity (banned as a pesticide due to carcinogenicity) .
- Applications : Soil fumigant (historical use) .
2.1.2 1,3-Bis(diphenylphosphino)propane
- Structure: Diphenylphosphino (-PPh₂) groups at positions 1 and 3 .
- Properties: Non-polar, used as a ligand in catalysis due to strong metal coordination .
Thiols (1-Propanethiol, 1-Butanethiol)
- Structure : -SH groups .
- Properties : High vapor-liquid equilibrium (VLE) variability with temperature/pressure; sulfur atoms contribute to odor and corrosivity .
- Key Difference : Sulfinyl groups are oxidized, reducing volatility and increasing thermal stability compared to thiols.
Phase Behavior and Thermodynamic Properties
Phase equilibrium data for sulfur-containing compounds (e.g., 1-propanethiol and 1-butanethiol) reveal trends relevant to sulfinyl analogs:
- VLE Trends :
- Modeling : The Cubic-Plus-Association (CPA) equation predicts thiol-methane systems with deviations <20%, suggesting applicability to sulfinyl systems .
Table 1: Phase Behavior Comparison of Sulfur-Containing Compounds
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